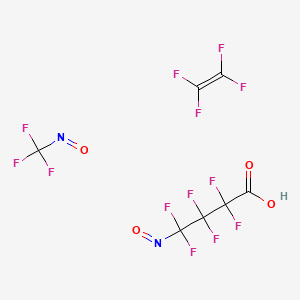Carboxynitroso rubber

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Carboxynitroso rubber is a specialized type of fluorinated elastomer known for its remarkable low-temperature performance and chemical stability. It is primarily composed of carbon, hydrogen, nitrogen, and fluorine atoms, giving it unique properties that make it suitable for various demanding applications. The structure of carboxynitroso rubber features a backbone of carbon-carbon bonds interspersed with nitrogen-oxygen linkages, which contribute to its flexibility and resilience at extreme temperatures. This material has garnered attention for its potential use in cryogenic environments and applications requiring high resistance to harsh chemicals.
Material Science Research
Low-Temperature Performance
CNR is known for its exceptional elasticity and resilience at extremely low temperatures []. This makes it a promising material for research in cryogenics, the study of extremely cold temperatures. Scientists are exploring CNR for potential applications in cryogenic machinery components, seals, and gaskets that need to function effectively in environments with temperatures reaching -272°C [].
Nanoparticle Synthesis
The unique chemical structure of CNR allows it to interact with various molecules. This property is being investigated for its potential use in the synthesis of nanoparticles with specific properties. Researchers are exploring CNR as a template or scaffold to guide the growth of nanoparticles with desired sizes, shapes, and functionalities [].
The synthesis of carboxynitroso rubber typically involves the following methods:
- Copolymerization: Carboxynitroso rubber is synthesized through the copolymerization of trifluoronitrosomethane with tetrafluoroethylene and other monomers at controlled low temperatures (around -45°C). This process is crucial for achieving the desired properties of the elastomer.
- Vulcanization: After the initial polymerization, the resulting material undergoes vulcanization, which involves crosslinking the polymer chains to enhance elasticity and thermal stability. This step can be achieved using various curing agents and conditions .
Carboxynitroso rubber is utilized in several high-performance applications due to its unique properties:
- Cryogenic Components: Its exceptional low-temperature performance makes it suitable for seals and gaskets in cryogenic machinery.
- Aerospace Industry: Carboxynitroso rubber is recommended for use in rocket propellant systems due to its resistance to nitrogen tetroxide and other aggressive chemicals.
- Industrial Seals: The material's durability and resistance to harsh environments make it an ideal choice for seals in various industrial applications .
Studies on the interactions of carboxynitroso rubber with different substances are ongoing. Researchers are particularly interested in how this material interacts with nanoparticles and other polymers, exploring its potential as a template for nanoparticle synthesis. Its unique chemical structure allows it to engage in various interactions, which may lead to innovative applications in materials science and nanotechnology .
Carboxynitroso rubber shares similarities with several other fluorinated elastomers but possesses unique characteristics that set it apart:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Fluoroelastomer | High chemical resistance; good thermal stability | Generally less effective at extremely low temperatures |
| Perfluoroelastomer | Excellent chemical resistance; high thermal stability | Limited elasticity compared to carboxynitroso rubber |
| Silicone Rubber | Good temperature resistance; flexibility | Less resistant to aggressive chemicals than carboxynitroso rubber |
| Ethylene Propylene Diene Monomer Rubber | Good weather resistance; moderate heat stability | Not suitable for cryogenic applications |
Carboxynitroso rubber stands out due to its exceptional performance at low temperatures combined with high chemical resistance, making it particularly valuable in aerospace and cryogenic applications .








